Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
Description
Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate, commonly known as Nocodazole or Oncodazole, is a benzimidazole-derived compound with the molecular formula C₁₄H₁₁N₃O₃S and a molecular weight of 301.3 g/mol . It is a potent microtubule-disrupting agent that inhibits tubulin polymerization, leading to mitotic arrest in eukaryotic cells. Originally identified for its anthelmintic and antifungal properties , Nocodazole has become a critical tool in oncology research due to its ability to interfere with microtubule dynamics, making it valuable for studying cell cycle mechanisms and cancer therapy .
Properties
CAS No. |
55564-39-1 |
|---|---|
Molecular Formula |
C13H11N3O2S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl N-(6-thiophen-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H11N3O2S2/c1-18-13(17)16-12-14-9-5-4-8(7-10(9)15-12)20-11-3-2-6-19-11/h2-7H,1H3,(H2,14,15,16,17) |
InChI Key |
LKQLJWPJHRZURZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(thiophen-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with thiophene-2-thiol in the presence of a base to form the thioether linkage.
Carbamate Introduction: Finally, the methyl carbamate group is introduced using methyl chloroformate or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and sulfur-containing groups in the compound are primary sites for oxidation:
-
Thiophene sulfanyl group oxidation :
Reaction with hydrogen peroxide (H₂O₂) under acidic conditions converts the sulfanyl (–S–) bridge to a sulfone (–SO₂–) group. This modification alters electronic properties and enhances polarity.Reagent Conditions Product H₂O₂ (30%) H₂SO₄, 60°C, 4 hours Methyl {6-[(thiophen-2-yl)sulfonyl]-1H-benzimidazol-2-yl}carbamate -
Benzimidazole core oxidation :
The aromatic benzimidazole ring undergoes oxidation in the presence of strong oxidizing agents like KMnO₄, leading to hydroxylated derivatives .
Reduction Reactions
The carbamate group and sulfur linkages participate in reduction:
-
Carbamate group reduction :
Sodium borohydride (NaBH₄) selectively reduces the carbamate (–OCONH–) to a methylamine (–NHCH₃) group under mild conditions.Reagent Conditions Product NaBH₄ (2 equiv) EtOH, 25°C, 2 hours Methylamine derivative with retained thiophene-sulfanyl moiety -
Disulfide bond formation :
The sulfanyl group can dimerize via oxidation-reduction cycling, forming a disulfide (–S–S–) bridge under aerobic conditions .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple sites:
-
Thiophene ring halogenation :
Bromine (Br₂) in acetic acid substitutes hydrogen at the thiophene’s α-position, yielding brominated derivatives.Reagent Conditions Product Br₂ (1 equiv) AcOH, 50°C, 3 hours 5-Bromo-thiophene-substituted derivative -
Nucleophilic aromatic substitution :
The benzimidazole’s C-2 position reacts with amines (e.g., aniline) in the presence of CuBr catalysts, forming arylaminated products .
Alkylation and Acylation
The sulfanyl and carbamate groups serve as nucleophilic sites:
-
S-Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfanyl hydrogen, generating alkylthioether derivatives .Reagent Conditions Product CH₃I (1.2 equiv) K₂CO₃, DMF, 80°C, 6 hours Methylthioether analog -
Carbamate acylation :
Acetic anhydride acetylates the carbamate’s free amine, forming an N-acetylated product.
Cyclization and Condensation
The compound participates in heterocycle-forming reactions:
-
Thiosemicarbazone formation :
Condensation with thiosemicarbazide in ethanol yields a Schiff base derivative, enhancing biological activity .Reagent Conditions Product Thiosemicarbazide EtOH, reflux, 3 hours 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
Metal-Catalyzed Reactions
Transition metals facilitate cross-couplings and functionalizations:
-
Suzuki-Miyaura coupling :
Palladium catalysts enable aryl boronic acid coupling at the benzimidazole’s C-5 position, broadening structural diversity . -
Copper-mediated N-arylation :
CuBr/cesium carbonate systems promote coupling with aryl halides, forming biaryl derivatives .
Key Reaction Insights
-
Electronic effects : The electron-rich thiophene and benzimidazole moieties direct electrophilic attacks to specific positions.
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
-
Catalyst impact : Metal catalysts like Cu(I) and Pd(0) significantly improve yields in cross-coupling reactions .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, enabling tailored modifications for target-specific applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate exhibit significant antimicrobial properties. A study conducted on benzimidazole derivatives showed that these compounds possess activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
this compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, derivatives of benzimidazole have shown promise in targeting specific cancer cell lines, leading to reduced cell viability and increased apoptotic markers .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have indicated that benzimidazole derivatives can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of signaling pathways related to inflammation and oxidative stress .
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Research shows that it can act as an effective fungicide against various plant pathogens, including fungi responsible for blight and mildew in crops. The compound disrupts fungal cell wall synthesis, leading to cell lysis and death .
Herbicidal Properties
In addition to its fungicidal activity, this compound exhibits herbicidal properties. Studies have demonstrated that it can inhibit the growth of certain weed species by interfering with their metabolic processes. This dual action makes it a valuable candidate for integrated pest management strategies in agriculture .
Materials Science Applications
Polymer Additives
this compound is being explored as an additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .
Conductive Materials
Additionally, this compound has potential applications in the development of conductive materials. Its thiophene moiety contributes to electrical conductivity, making it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies are ongoing to optimize its incorporation into these materials for enhanced performance .
Table 1: Summary of Biological Activities
Table 2: Polymer Properties with Additive Inclusion
Mechanism of Action
The mechanism of action of Methyl (5-(thiophen-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The thiophene ring may enhance binding affinity or specificity, while the carbamate group can modulate the compound’s solubility and stability.
Comparison with Similar Compounds
Key Compounds for Comparison
| Compound Name (IUPAC) | Molecular Formula | Substituent at Position 6 | Primary Use | Mechanism of Action |
|---|---|---|---|---|
| Nocodazole | C₁₄H₁₁N₃O₃S | Thiophen-2-ylsulfanyl | Cancer research, microtubule studies | Tubulin polymerization inhibition |
| Mebendazole (MEB) | C₁₆H₁₃N₃O₃ | Benzoyl | Anthelmintic, repurposed anticancer | β-tubulin binding, glucose uptake inhibition |
| Flubendazole (FLU) | C₁₆H₁₂FN₃O₃ | 4-Fluorobenzoyl | Anthelmintic, macrofilaricidal | Similar to MEB with enhanced solubility |
| Fenbendazole | C₁₅H₁₃N₃O₂S | Phenylsulfanyl | Veterinary antiparasitic | Microtubule disruption in parasites |
| Albendazole | C₁₂H₁₅N₃O₂S | Propylsulfanyl | Broad-spectrum antiparasitic | Tubulin binding, metabolite-driven |
| Oxfendazole | C₁₅H₁₃N₃O₃S | Benzenesulfinyl | Anthelmintic (fenbendazole metabolite) | Oxidation enhances bioavailability |
| Carbendazim | C₉H₉N₃O₂ | None (simpler structure) | Agricultural fungicide | Fungal tubulin inhibition |
Substituent-Driven Pharmacological Differences
- Nocodazole: The thiophen-2-ylsulfanyl group enhances lipophilicity and tubulin-binding affinity, making it 10–100× more potent than MEB in microtubule disruption . This substituent also contributes to its selectivity for malignant cells in preclinical models .
- Mebendazole/Flubendazole : The benzoyl and 4-fluorobenzoyl groups confer strong anthelmintic activity by stabilizing interactions with parasitic β-tubulin. FLU’s fluorine atom improves metabolic stability and solubility compared to MEB .
- Fenbendazole/Albendazole : The phenylsulfanyl and propylsulfanyl groups enhance antiparasitic efficacy, particularly against gastrointestinal nematodes. Albendazole’s propyl chain increases systemic absorption, enabling broader tissue penetration .
Mechanistic and Application Contrasts
- Anticancer vs. Antiparasitic Focus: Nocodazole’s thiophene moiety is critical for its high-affinity binding to mammalian tubulin, making it a research standard for mitotic arrest studies . In contrast, MEB and FLU are repurposed for cancer but require higher doses due to lower tubulin affinity .
- Solubility and Bioavailability : Oxfendazole (sulfinyl group) and FLU (fluorine) exhibit improved water solubility compared to fenbendazole and MEB, respectively, enhancing their therapeutic utility .
- Metabolism: Nocodazole undergoes minimal metabolic modification, whereas Albendazole is metabolized to active sulfoxide derivatives, broadening its antiparasitic spectrum .
Research Findings and Clinical Relevance
- Nocodazole in Oncology: Preclinical studies demonstrate its efficacy in inducing apoptosis in leukemia and solid tumor cells at nanomolar concentrations . Co-crystallization studies with VEGFR-2 (PDB: 2OH4) reveal stable binding interactions, supporting its role in angiogenesis inhibition .
- Agricultural vs. Biomedical Use : Carbendazim’s lack of a complex substituent restricts its use to fungicidal applications, highlighting the importance of substituent design in targeting specificity .
Biological Activity
Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate, a derivative of benzimidazole, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory properties. This article will delve into the synthesis, biological activities, and research findings related to this compound.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiophenes with benzimidazole derivatives. For instance, the reaction may include thiosemicarbazide and appropriate aldehydes under reflux conditions to yield the desired carbamate structure. The following table summarizes key synthetic routes and yields:
| Synthesis Route | Yield | Conditions |
|---|---|---|
| Reaction with thiosemicarbazide | 75% | Reflux in ethanol |
| Reaction with 4-iodobenzaldehyde | 92% | Heating at 140 °C for 18 hours |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For example:
- Cell Line Studies : In vitro assays demonstrated that certain derivatives exhibit an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity .
- Animal Models : In vivo studies on tumor-bearing mice showed suppressed tumor growth when treated with these compounds, suggesting a promising therapeutic application .
Antimicrobial Activity
Benzimidazole derivatives have also shown antimicrobial properties against various pathogens:
- Activity Against Bacteria : Compounds containing the benzimidazole moiety exhibited strong activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL .
The biological activity of this compound is attributed to several mechanisms:
- Microtubule Dynamics : Similar to colchicine, this compound may affect microtubule polymerization, leading to cell cycle arrest at metaphase, which is crucial for its anticancer effects .
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, enhancing cell death through caspase activation.
- Antioxidant Properties : Some studies suggest that benzimidazole derivatives possess antioxidant capabilities, which could contribute to their protective effects against oxidative stress in cells.
4. Case Studies and Research Findings
Several case studies have provided insights into the efficacy and safety profile of this compound:
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human glioblastoma cells, demonstrating a significant reduction in cell viability and induction of apoptosis through flow cytometry analysis.
Case Study 2: Safety Assessment
Toxicological evaluations revealed that at therapeutic doses, this compound exhibited a favorable safety profile with minimal adverse effects observed in animal models .
Q & A
Q. What are the established synthetic routes for Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate, and how can purity be validated?
Synthesis typically involves condensation of substituted benzimidazole precursors with thiophene-sulfanyl derivatives. For example, analogous compounds like fenbendazole (methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate) are synthesized via nucleophilic substitution at the 6-position of the benzimidazole core . Purity validation employs HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (LC-MS) to confirm molecular weight and absence of side products . Crystallographic analysis (e.g., SHELX programs ) can further verify structural integrity.
Q. How is this compound utilized in cytogenetic studies, and what advantages does it offer over traditional agents like colchicine?
this compound (and its phenylsulfanyl analog) acts as a mitotic arrestant by inhibiting tubulin polymerization, similar to colchicine. However, it demonstrates lower cytotoxicity in normal cells, enabling high-quality metaphase chromosome preparation from both normal and tumor cells . Key advantages include reduced cell death during prolonged exposure and compatibility with downstream fluorescence in situ hybridization (FISH) due to minimal DNA damage .
Q. What analytical techniques are recommended for structural characterization of this compound?
- X-ray crystallography : Resolve bond angles, dihedral angles, and intermolecular interactions using SHELX software .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., thiophene-sulfanyl vs. phenylsulfanyl groups) .
- Infrared Spectroscopy (IR) : Identify carbamate (C=O stretch at ~1700 cm⁻¹) and benzimidazole (N-H stretch at ~3400 cm⁻¹) functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the selective cytotoxicity of this compound in cancer cells?
The compound induces proteasome inhibition, leading to accumulation of ubiquitinated proteins (e.g., cyclins, p53) and endoplasmic reticulum (ER) stress. Fluorogenic substrates (e.g., Suc-LLVY-MCA for chymotrypsin-like activity) quantify proteasomal inhibition . ER stress markers like GRP78 and GADD153 are upregulated via RT-qPCR, while reactive oxygen species (ROS) production is measured using dichlorofluorescein (DCF) assays . Cancer cells exhibit heightened sensitivity due to reliance on proteasomal degradation for survival.
Q. How does structural modification (e.g., thiophene vs. phenyl substituents) influence biological activity and resistance mechanisms?
Replacing phenyl with thiophene alters electron density and steric effects, impacting tubulin-binding affinity. For example, fungal tubulin mutants with reduced binding affinity (Kₐₚₚ ~3.7 × 10⁴ L/mol vs. wild-type 4.5 × 10⁵ L/mol) exhibit resistance to benzimidazole analogs . Competitive binding assays with colchicine or nocodazole (methyl [5-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate) quantify structural specificity .
Q. What experimental models are suitable for studying the compound’s antitumor efficacy and pharmacokinetics?
- In vitro : Non-small cell lung cancer (NSCLC) cell lines transfected with pd1EGFP to monitor proteasome inhibition via fluorescence accumulation .
- In vivo : Xenograft models with tumor-specific luciferase reporters to assess bioavailability and tumor penetration. Plasma half-life is determined using LC-MS/MS .
- 3D tumor spheroids : Evaluate penetration and hypoxia-induced resistance mechanisms .
Q. How does the compound interact with the ubiquitin-proteasome pathway, and what downstream apoptotic pathways are activated?
Proteasome inhibition stabilizes pro-apoptotic proteins (e.g., NOXA) and disrupts mitochondrial membrane potential (measured via JC-1 staining). Cytochrome c release activates caspase-9/-3, confirmed by Western blotting . Parallel RNA-seq analysis identifies ER stress-related pathways (e.g., IRE1α-XBP1) as secondary apoptosis triggers .
Methodological Considerations
Q. What controls are essential when assessing tubulin polymerization inhibition in vitro?
- Positive controls : Nocodazole or colchicine to benchmark inhibition levels .
- Negative controls : Benzimidazole derivatives lacking sulfanyl/thiophene groups (e.g., albendazole) to confirm substituent-dependent activity .
- Tubulin source : Purified bovine or human tubulin to avoid species-specific biases .
Q. How can researchers differentiate between on-target (proteasome/tubulin) and off-target effects?
- CRISPR-Cas9 knockout models : Delete proteasome subunits (e.g., PSMB5) or tubulin isoforms to confirm target dependency .
- Thermal shift assays : Monitor compound-induced stabilization of tubulin or proteasome subunits .
Data Contradictions and Resolution
Q. Discrepancies in reported toxicity profiles: How can non-toxic cytogenetic use coexist with potent anticancer effects?
The compound exhibits context-dependent toxicity: low doses (µM range) arrest mitosis without apoptosis, suitable for cytogenetics , while higher doses (10–50 µM) induce proteasome inhibition and ER stress, triggering cancer cell death . Dose-response curves and time-lapse microscopy clarify threshold effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
